N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
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Scientific Research Applications
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide, have been identified as potent and selective inhibitors of various protein kinases. These inhibitors have shown significant activity against cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent (protein kinase C) protein kinases, highlighting their potential in therapeutic applications targeting these enzymes (Hidaka et al., 1984).
Antimicrobial Activity
Research on compounds with similar structural motifs has demonstrated notable antimicrobial activity. A study synthesized and characterized novel derivatives showing significant higher antimicrobial activity compared to parent compounds, emphasizing the role of the sulfonamide moiety in enhancing biological activity (Vanparia et al., 2010).
Interaction with Carbonic Anhydrase
Studies have also explored the interaction between carbonic anhydrase and isoquinolinesulfonamides. The crystal structure analysis of complexes formed with human carbonic anhydrases revealed insights into the binding mode of inhibitors, providing a foundation for designing selective inhibitors for therapeutically relevant isozymes (Mader et al., 2011).
Antitumor Activity
A particular focus has been on the antitumor potential of tetrahydroquinoline derivatives bearing the sulfonamide moiety. These compounds have shown promising in vitro antitumor activity, suggesting a new class of antitumor agents. The research underscores the importance of the sulfonamide fragment in the development of novel therapeutics (Alqasoumi et al., 2010).
Synthesis and Chemical Transformations
Additionally, the literature includes studies on the synthesis and characterization of novel compounds, highlighting the versatility of the sulfonamide moiety in facilitating various chemical transformations. These findings have implications for the development of new methodologies in organic synthesis (Chaitanya et al., 2013).
Properties
IUPAC Name |
2,4,5-trimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-15(2)10-11-25-21-8-7-20(14-19(21)6-9-23(25)26)24-29(27,28)22-13-17(4)16(3)12-18(22)5/h7-8,12-15,24H,6,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQPXKNDPPAFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.